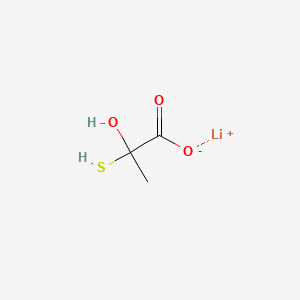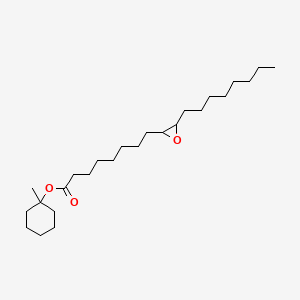
Methylcyclohexyl 3-octyloxiran-2-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C25H46O3 It is a complex ester that features a cyclohexyl group, an oxirane ring, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylcyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methylcyclohexyl 3-octyloxiran-2-octanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methylcyclohexyl 3-octyloxiran-2-octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Methylcyclohexyl 3-octyloxiran-2-octanoate largely depends on its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The long aliphatic chain and cyclohexyl group may also contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl 8-(3-octyloxiran-2-yl)octanoate
- 1-[8-(3-Octyloxiran-2-yl)octanoyl]pyrrolidine
Uniqueness
Methylcyclohexyl 3-octyloxiran-2-octanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
28300-45-0 |
|---|---|
Formule moléculaire |
C25H46O3 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
(1-methylcyclohexyl) 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C25H46O3/c1-3-4-5-6-8-12-17-22-23(27-22)18-13-9-7-10-14-19-24(26)28-25(2)20-15-11-16-21-25/h22-23H,3-21H2,1-2H3 |
Clé InChI |
LPFZLFOAAJJMIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2(CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
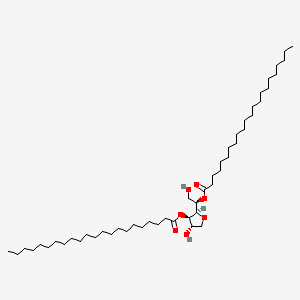
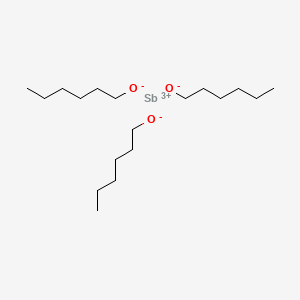

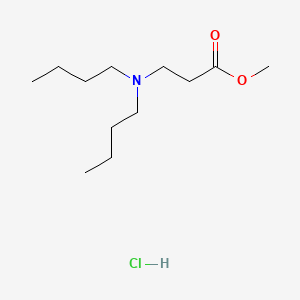
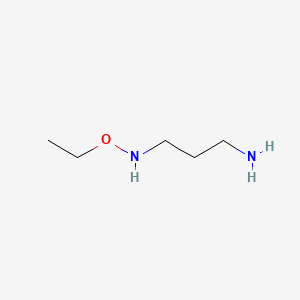
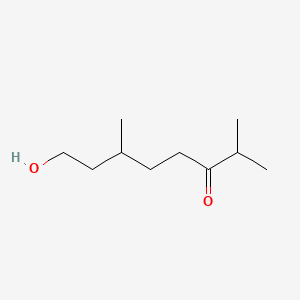
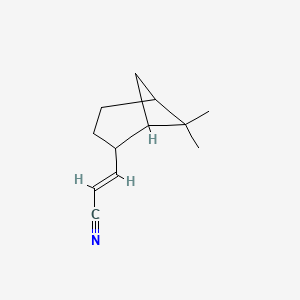
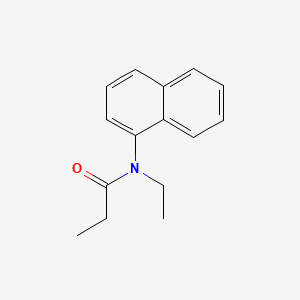
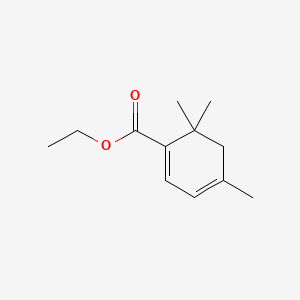
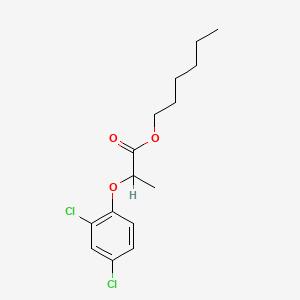
![Coceth-25 [INCI]](/img/structure/B12664055.png)
